N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a 4-methylbenzamide moiety
Scientific Research Applications
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
For instance, imidazole-based compounds have shown antibacterial activities against various microorganisms
Mode of Action
Compounds with similar structures, such as n-ethylmaleimide, are known to react with thiols, commonly used to modify cysteine residues in proteins and peptides . Additionally, benzylic compounds show enhanced reactivity due to the adjacent aromatic ring . These interactions could potentially lead to changes in the target proteins, affecting their function.
Biochemical Pathways
For example, phthalates, which are structurally similar, are known to disrupt the endocrine system, affecting reproductive health and physical development
Pharmacokinetics
It is known that the pharmacokinetics of a drug can be influenced by factors such as body size, hepatic impairment, plasma albumin levels, and cardiac output
Result of Action
For instance, benzothiazoles have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-indole derivatives, halogenated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide moiety.
Uniqueness
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications .
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQHPAOBDGHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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